

A Head-to-Head Comparison of Commercial HSP70 ELISA Kits for Researchers

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Compound of Interest

Compound Name: SPA70

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For scientists and drug development professionals investigating cellular stress, protein folding, and various disease states, the accurate quantification of Heat Shock Protein 70 (HSP70) is crucial. As a key molecular chaperone, HSP70 plays a vital role in maintaining protein homeostasis, and its expression levels are often altered in cancer, neurodegenerative diseases, and inflammatory conditions.[1][2] Numerous commercial ELISA kits are available for the detection of HSP70, each with its own set of performance characteristics. This guide provides an objective, data-driven comparison of some of the leading HSP70 ELISA kits to aid researchers in selecting the most appropriate tool for their specific needs.

Performance Data Summary

The following table summarizes the key quantitative performance metrics of several commercially available HSP70 ELISA kits. Data has been compiled from the manufacturers' datasheets and product pages.

Feature	Thermo Fisher Scientific	R&D Systems	Abcam	FineTest	MyBioSource	Sigma-Aldrich
Product Name	Human HSP70 ELISA Kit	Human/Mouse/Rat Total HSP70/HSPA1A DuoSet IC ELISA	HSP70 High Sensitivity ELISA Kit	Human HSP-70(Heat Shock Protein 70) ELISA Kit	Human Heat Shock Protein 70 (HSP70) ELISA Kit	Human HSP70 ELISA Kit
Catalog No.	BMS2087	DYC1663-2	ab133061	EH3242	MBS2702637	RAB0216
Target Species	Human	Human, Mouse, Rat	Human, Mouse, Rat	Human	Human	Human
Assay Range	0.156 - 10.0 ng/mL[3][4]	156.0 - 10,000 pg/mL[5][6]	0.2 - 12.5 ng/mL[7]	31.25 - 2000 pg/mL[8][9]	Varies by specific kit	2.469 - 600 ng/mL
Sensitivity	0.052 ng/mL[4]	Not explicitly stated	≤ 90 pg/mL[7]	18.75 pg/mL[8][9]	Varies by specific kit	2 ng/mL
Sample Types	Cell Lysate, Plasma, Serum, Supernatant[3][4]	Cell lysates[5][6]	Plasma, Serum[7]	Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Other liquid samples[8][10]	Serum, plasma, tissue homogenates, cell lysates, cell culture supernates and other biological fluids[11][12]	serum, plasma, cell culture supernatant and urine[13]

Intra-Assay CV	5.3% [3] [4]	Not explicitly stated	< 10%	< 8% [10]	< 10% [11]	< 10%
Inter-Assay CV	4.5% [3] [4]	Not explicitly stated	< 12%	< 10% [10]	< 12% [11]	< 12%
Assay Time	~4 hours [3] [4]	~4 hours 40 mins (after plate preparation) [5]	4h 30m [7]	4 hours [8]	Varies	Not explicitly stated

Experimental Protocols

The general workflow for these sandwich ELISA kits is highly similar. Below is a generalized protocol, with specific details and potential variations between kits noted. Researchers should always refer to the manufacturer's specific protocol for the most accurate instructions.

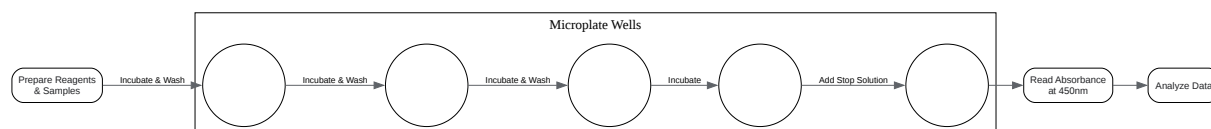
Generalized HSP70 ELISA Protocol:

- Reagent and Sample Preparation:
 - Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions.
 - Standards are typically reconstituted and then serially diluted to create a standard curve.
 - Samples may require dilution in the provided sample diluent.
- Assay Procedure:
 - Add 100 μ L of standards and samples to the appropriate wells of the pre-coated microplate.
 - Incubate the plate, typically for 1-2 hours at 37°C or room temperature.

- Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with the prepared wash buffer.
- Add 100 μ L of the biotin-conjugated detection antibody to each well.
- Incubate the plate, usually for 1 hour at 37°C or room temperature.
- Aspirate and wash the plate as before.
- Add 100 μ L of Streptavidin-HRP conjugate to each well.
- Incubate the plate, typically for 30 minutes at 37°C or room temperature.
- Aspirate and wash the plate.
- Add 90-100 μ L of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
- Add 50-100 μ L of stop solution to each well. The color in the wells will change from blue to yellow.
- Read the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the blank reading from all other readings.
 - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
 - Determine the concentration of HSP70 in the samples by interpolating their absorbance values on the standard curve.

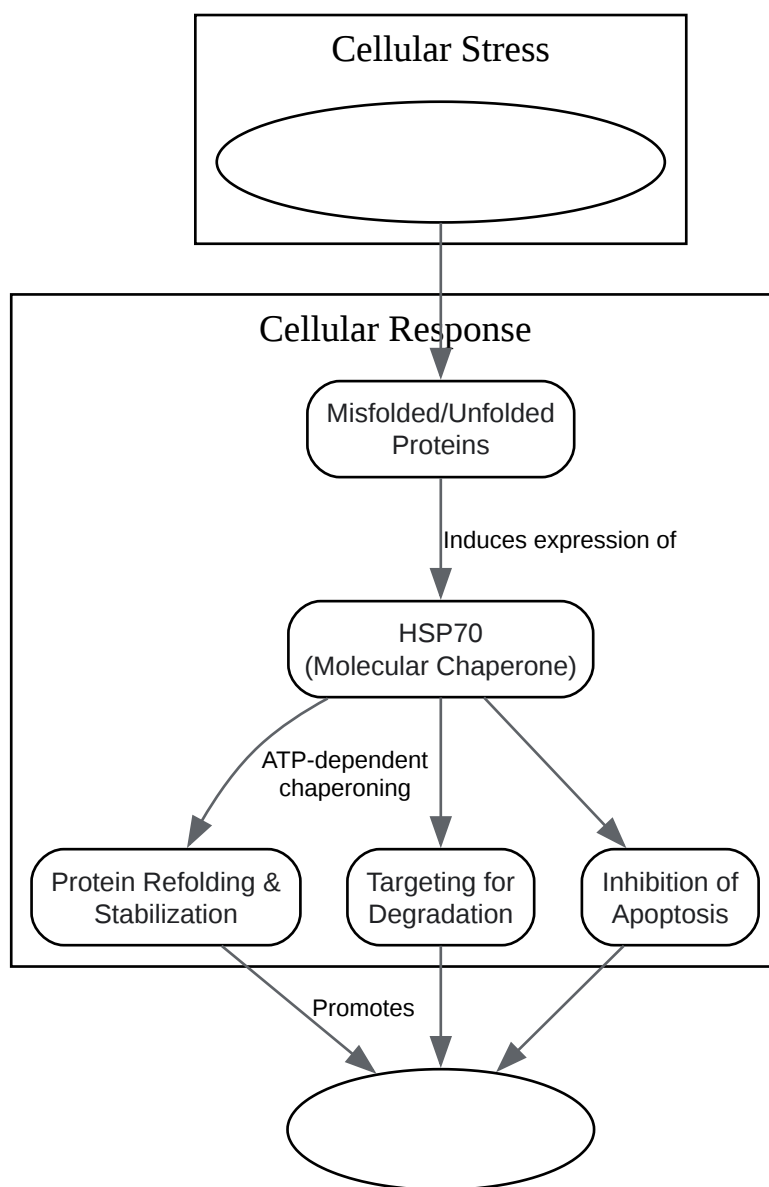
Visualizing Key Processes

To further aid in understanding the experimental and biological context of HSP70 measurement, the following diagrams have been generated.



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Caption: A typical experimental workflow for a sandwich ELISA-based HSP70 commercial kit.



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Caption: A simplified diagram of the HSP70 signaling pathway, highlighting its role as a molecular chaperone in response to cellular stress.[1][14][15]

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